
Xanthone
Overview
Description
Xanthone is a heterocyclic compound with a dibenzo-γ-pyrone scaffold (dibenzo-γ-pyrone; C₁₃H₈O₂) . This tricyclic aromatic structure provides a versatile framework for chemical modifications, enabling diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antimalarial effects . Natural xanthones are primarily isolated from plants such as Garcinia mangostana, Hypericum spp., and Swertia spp., while synthetic derivatives are engineered to enhance bioactivity and selectivity . Their mechanism of action often involves interactions with key enzymes (e.g., thymidylate synthase, SIRT2) and signaling pathways (e.g., VEGF, MMPs) relevant to disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones can be achieved through several methods:
Grover, Shah, and Shah Reaction: This method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times.
Catalytic Methods: The use of ytterbium, palladium, ruthenium, and copper catalysis has been explored for the synthesis of xanthones.
Friedel–Crafts Reaction: This reaction involves the use of chromen-4-ones as building blocks.
Diels–Alder Reaction: An intermolecular Diels–Alder reaction has been employed for xanthone synthesis.
Industrial Production Methods: Industrial production of xanthones typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of microwave heating and metal-free oxidative coupling are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Xanthones undergo various chemical reactions, including:
Oxidation: Xanthones can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of xanthones can lead to the formation of dihydroxanthones.
Substitution: Xanthones can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted xanthones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation Products: Quinones, hydroxylated xanthones.
Reduction Products: Dihydroxanthones.
Substitution Products: Halogenated, alkylated, and acylated xanthones.
Scientific Research Applications
Anticancer Properties
Xanthones have been extensively studied for their potential as chemopreventive and chemotherapeutic agents. Research indicates that xanthones can inhibit tumor growth through various mechanisms:
- Mechanisms of Action : Xanthones affect multiple molecular targets involved in cancer progression, including kinases, cyclooxygenases, and DNA polymerases. For instance, α-mangostin and other prenylated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines such as breast cancer (BC-1), lung cancer (NCI-H187), and leukemia (CEM-SS) .
- Case Studies : In vitro studies have shown that xanthones like α-mangostin can induce apoptosis in cancer cells and inhibit metastasis. A notable study reported that dulxanthone D exhibited promising activity against hepatocellular carcinoma cells, comparable to standard treatments like sorafenib .
This compound Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
α-Mangostin | Breast | Induces apoptosis | |
Dulthis compound D | Liver | Inhibits migration | |
γ-Mangostin | Lung | Cytotoxic effects |
Anti-inflammatory Applications
Xanthones are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases:
- Mechanisms of Action : They modulate pathways related to oxidative stress and inflammation, such as the nuclear factor erythroid 2-related factor and prostaglandin cascades. For example, α-mangostin has been shown to reduce the expression of pro-inflammatory cytokines in animal models .
- Clinical Relevance : Xanthones have been proposed as therapeutic agents for skin inflammatory conditions like acne and dermatitis due to their ability to inhibit Propionibacterium acnes and Staphylococcus epidermidis .
This compound Compound | Disease Type | Mechanism of Action | Reference |
---|---|---|---|
α-Mangostin | Acne | Inhibits bacterial growth | |
γ-Mangostin | Skin inflammation | Reduces cytokine production |
Antimicrobial Activities
The antimicrobial properties of xanthones extend to antibacterial, antifungal, and antiviral activities:
- Antibacterial Effects : Xanthones have demonstrated significant antibacterial activity against pathogens including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown efficacy in regulating the p21 pathway to combat bacterial infections .
- Antifungal Effects : Some this compound derivatives exhibit potent antifungal properties, making them suitable candidates for developing new antifungal agents.
This compound Compound | Microbial Target | Activity Type | Reference |
---|---|---|---|
Fusaroxazin | Staphylococcus aureus | Antibacterial | |
Gambogic acid | Fungi | Antifungal |
Other Applications
Beyond pharmacological uses, this compound has applications in various fields:
- Photocatalysis : this compound can be utilized as a photocatalyst in chemical reactions due to its ability to absorb light and facilitate photochemical processes .
- Analytical Chemistry : It is used in the preparation of xanthydrol for determining urea levels in blood tests, showcasing its utility in clinical diagnostics .
Mechanism of Action
Xanthones exert their effects through various mechanisms:
Antioxidant Activity: Xanthones scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: Xanthones inhibit pro-inflammatory cytokines and modulate oxidative stress pathways.
Anticancer Activity: Xanthones induce apoptosis, autophagy, and cell cycle arrest in cancer cells.
Neuroprotective Activity: Xanthones protect against neuroinflammation and reduce the accumulation of β-amyloid and tau aggregation in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xanthones are compared with analogs based on structural features , substituent effects , and biological activity profiles .
Structural Modifications and Derivatives
Table 1: Key Xanthone Derivatives and Their Structural Features
Key Insights :
- Dimeric xanthones like bijaponicathis compound C exhibit enhanced bioactivity due to increased molecular complexity .
- Synthetic derivatives with nitro or amino groups (e.g., compound 3 in ) show >90% SIRT2 inhibition, outperforming natural analogs .
Substituent Effects on Bioactivity
Table 2: Impact of Substituents on Anticancer Activity (Colorectal Cancer Models)
Key Insights :
- Hydroxyl groups at C-1, C-3, and C-6 and hydrophobic substituents at C-2 and C-8 correlate with potent thymidylate synthase inhibition and cytotoxicity .
- Methoxy groups enhance membrane permeability, as seen in 1,3-dihydroxy-5,6-dimethoxythis compound .
Table 3: Activity of Xanthones Across Disease Models
Key Insights :
- Alvathis compound and α-mangostin exhibit comparable enzyme inhibition but differ in substituent patterns .
Species-Derived Xanthones: Cross-Comparative Analysis
- Swertia multicaulis vs. Garcinia mangostana : Both produce hydroxyl- and methoxy-substituted xanthones, but G. mangostana derivatives (e.g., α-mangostin) include isoprenyl groups, enhancing lipophilicity and anticancer potency .
- Hypericum beanii: Produces xanthones with anti-inflammatory effects via NO suppression, structurally distinct from Garcinia prenylated xanthones .
Biological Activity
Xanthone, a naturally occurring polyphenolic compound, has garnered attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, supported by research findings, case studies, and data tables that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound (9H-xanthene-9-one) is characterized by a tricyclic structure consisting of a pyran ring fused with two phenyl rings. This unique structure contributes to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
1. Anticancer Activity
This compound derivatives have shown significant promise in cancer treatment. A study highlighted the cytotoxic effects of various this compound derivatives on cancer cell lines, utilizing the MTT assay to measure cell viability. The results indicated that certain derivatives exhibited potent cytotoxicity, with compound 5 demonstrating the highest activity against WiDR and Vero cell lines. The mechanism of action involves inhibition of telomerase and cyclin-dependent kinases (CDK2), which are crucial in cancer cell proliferation .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
1 | WiDR | 0.013 | Telomerase inhibition |
2 | Vero | 0.045 | COX-2 inhibition |
5 | WiDR | 0.008 | CDK2 inhibition |
2. Anti-inflammatory Effects
Xanthones have been found to modulate inflammatory responses by regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In a study involving mice models, this compound-rich extracts significantly reduced serum levels of these cytokines and improved survival rates during anaphylactic shock .
Case Study: Effects on Skin Inflammation
Aye et al. (2020) reported that this compound showed a dose-dependent decrease in IgE levels and mast cell populations in skin lesions in mice treated with this compound at doses of 0.2 to 20 mg/kg .
3. Antimicrobial Activity
Xanthones exhibit notable antimicrobial properties against various pathogens. A recent study investigated the antifungal activity of synthetic this compound derivatives against fluconazole-resistant Candida albicans strains, revealing strong inhibitory effects .
Table 2: Antimicrobial Efficacy of this compound Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
42 | C. albicans | 0.5 µg/mL |
44 | C. albicans | 0.3 µg/mL |
The biological activities of xanthones are attributed to several mechanisms:
- Caspase Activation : Xanthones induce apoptosis in cancer cells through caspase activation.
- Enzyme Inhibition : They inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.
- Cytokine Modulation : Xanthones regulate the expression of various cytokines and chemokines involved in immune responses.
Q & A
Basic Research Questions
Q. How do researchers determine the structural configuration of xanthone derivatives?
- Methodology : X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are critical for resolving crystal structures and identifying functional groups. For example, XRD data reveal planarity deviations (e.g., O(11) atom deviating 0.13 Å in solid-state this compound) and aromaticity in the pyranoid ring, while NMR helps assign substituents in glycosylated derivatives like polygalaxanthones IV–VII .
Q. What experimental models are used to evaluate this compound’s neuroprotective effects?
- Methodology : Rodent models (e.g., B6C3 mice) are employed to study oxidative stress and apoptosis markers. In doxorubicin-induced neurotoxicity studies, this compound supplementation is assessed via TNFα levels, lipid peroxidation (MDA), and caspase-3 activity, with results validated through histopathology and statistical analysis (e.g., ANOVA) .
Q. How are xanthones isolated and characterized from natural sources?
- Methodology : Column chromatography (e.g., silica gel, Sephadex LH-20) separates this compound glycosides from plant extracts, followed by spectroscopic identification. For instance, Polygala tenuifolia xanthones were characterized using UV, IR, and 2D NMR to confirm sugar linkages and methoxy group placements .
Advanced Research Questions
Q. What computational strategies predict this compound derivatives’ anticancer activity?
- Methodology : Quantitative structure-activity relationship (QSAR) models use descriptors like lipophilicity (logP) and electronic parameters to predict IC₅₀ values. A validated QSAR model for HeLa cells achieved >90% accuracy by correlating substituent effects (e.g., electron-withdrawing groups) with cytotoxicity, validated experimentally via MTT assays .
Q. How do researchers address contradictions in this compound’s reported pharmacological activities?
- Methodology : Meta-analyses and dose-response studies reconcile discrepancies. For example, conflicting antioxidant vs. pro-oxidant effects are resolved by testing under varying oxygen concentrations and using redox-sensitive probes (e.g., DCFH-DA). Multi-omics approaches (transcriptomics, metabolomics) further clarify context-dependent mechanisms .
Q. What methods optimize this compound’s bioavailability for therapeutic applications?
- Methodology : Structural modifications (e.g., glycosylation, PEGylation) enhance solubility and stability. Pharmacokinetic studies in Sprague-Dawley rats measure AUC and Cmax using HPLC-MS, while in vitro Caco-2 cell models assess intestinal permeability .
Q. Methodological Challenges and Solutions
Q. How are crystallization conditions optimized for this compound polymorphs?
- Methodology : Solvent screening (polar vs. nonpolar) and Bravais–Friedel–Donnay–Harker (BFDH) modeling predict needle-like morphologies. Synchrotron XRD and attachment energy calculations in Mercury software identify dominant facets (e.g., (001) plane interactions with polar solvents) .
Q. What experimental designs validate this compound’s synergistic effects in combination therapies?
- Methodology : Isobologram analysis quantifies synergism in co-treatment with chemotherapeutics (e.g., doxorubicin). For Raji cells, combination index (CI) values <1 indicate synergy, validated via flow cytometry (apoptosis) and Western blot (Bcl-2 suppression) .
Q. How are this compound derivatives screened for antifungal activity against drug-resistant strains?
Properties
IUPAC Name |
xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGWHKGNBSMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021795 | |
Record name | Xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Xanthone | |
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Vapor Pressure |
0.0000585 [mmHg] | |
Record name | Xanthone | |
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CAS No. |
90-47-1 | |
Record name | Xanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-47-1 | |
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Record name | Xanthone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090471 | |
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Record name | XANTHONE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14978 | |
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Record name | 9H-Xanthen-9-one | |
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Record name | Xanthone | |
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Record name | Xanthen-9-one | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.816 | |
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Record name | XANTHONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9749WEV0CA | |
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Retrosynthesis Analysis
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